
methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a dimethylamino group, which suggests it might have basic properties, and a phenylsulfonyl group, which is a common moiety in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely show the acrylate backbone, with the phenylsulfonyl and dimethylamino groups attached . The exact structure would depend on the specific locations of these groups on the acrylate molecule.Chemical Reactions Analysis
As an acrylate, this compound could participate in various reactions. Acrylates are known to form polymers in the presence of heat, light, or a catalyst . The dimethylamino group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, acrylates are colorless, volatile liquids that are slightly soluble in water and completely soluble in alcohols, ethers, and many organic solvents .Mecanismo De Acción
The mechanism of action of methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. This compound has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of the proteasome, a protein complex involved in the degradation of proteins.
Biochemical and Physiological Effects
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be mediated by the inhibition of histone deacetylases and the subsequent activation of pro-apoptotic genes. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate has several advantages for lab experiments, including its high solubility in organic solvents and its potent biological activities. However, this compound also has several limitations, including its toxicity and potential side effects. Therefore, caution should be exercised when handling this compound, and appropriate safety measures should be taken.
Direcciones Futuras
For the research and development of methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate include the optimization of the synthesis method, further studies on its mechanism of action, and exploration of its therapeutic potential for various diseases.
Métodos De Síntesis
Methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate can be synthesized by reacting dimethylamine with phenylsulfonylacetic acid, followed by esterification with methyl acrylate. The reaction is typically carried out in the presence of a suitable catalyst such as triethylamine or pyridine. The resulting product is a white crystalline powder that is soluble in organic solvents such as dichloromethane and chloroform.
Aplicaciones Científicas De Investigación
Methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate has been extensively studied for its biological activities, including its anticancer, antiviral, and antimicrobial properties. In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been found to possess potent antiviral activity against herpes simplex virus type 1 and 2, and human cytomegalovirus. In microbial research, this compound has demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Safety and Hazards
Propiedades
IUPAC Name |
methyl (E)-2-(benzenesulfonyl)-3-(dimethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-13(2)9-11(12(14)17-3)18(15,16)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTQMFVAHQHLSK-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

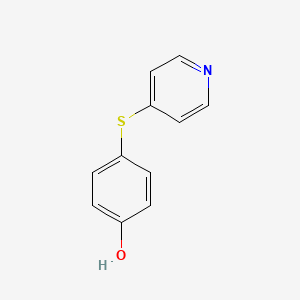
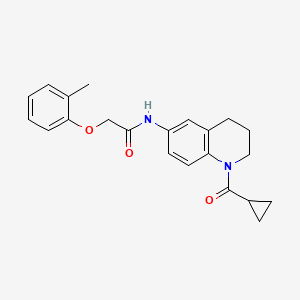

![N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)
![2-(2,4-Dichlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2855243.png)
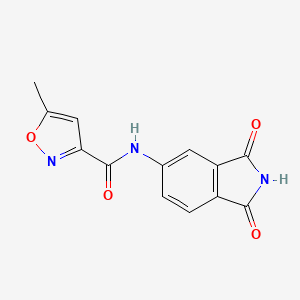
![7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2855248.png)
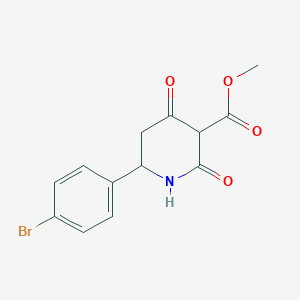
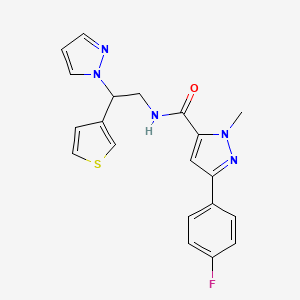
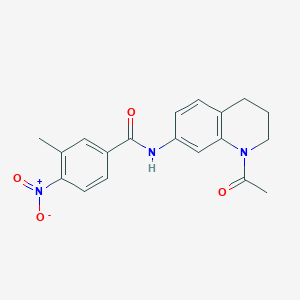



![3-Amino-4,6-dimethyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B2855262.png)